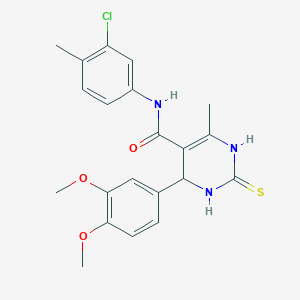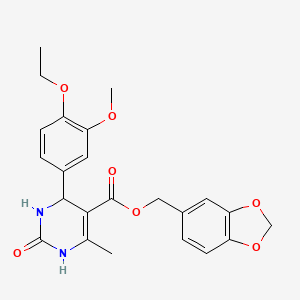![molecular formula C16H18FNO B5203767 (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 3-FPM, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that is used in scientific studies to understand its mechanism of action and its potential applications. The chemical structure of 3-FPM is similar to other phenethylamines, such as amphetamines and cathinones, which are known to have psychoactive effects. However, the exact effects of 3-FPM on the human body are not fully understood.
Mecanismo De Acción
The exact mechanism of action of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may enhance cognitive function and improve alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are not fully understood. However, it has been shown to have stimulant effects, similar to amphetamines. It may also increase heart rate, blood pressure, and body temperature. More research is needed to fully understand the effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in laboratory experiments include its availability, low cost, and similarity to other psychoactive substances. It can be used as a substitute for other stimulants, such as amphetamines, in studies investigating the effects of these substances on the brain. However, the limitations of using (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include its lack of research on its long-term effects and potential toxicity. It is also not approved for human consumption and is only intended for research purposes.
Direcciones Futuras
There are several future directions for research on (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. These include:
1. Investigating its potential use in treating neurological disorders, such as ADHD and depression.
2. Studying its long-term effects on the human body and potential toxicity.
3. Developing new synthetic compounds based on the structure of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine for potential use in medicine.
4. Investigating its potential as a performance-enhancing drug in sports.
5. Studying its effects on the brain and its potential for abuse.
Conclusion:
In conclusion, (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that belongs to the phenethylamine class. It has been used in scientific studies to investigate its potential as a psychoactive substance and its effects on the human body. The exact mechanism of action and long-term effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are not fully understood, and more research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 3-fluorophenylacetone with 4-methoxyphenyl-2-propanone in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using various techniques, such as recrystallization and chromatography. The synthesis of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a complex process that requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in scientific studies to investigate its potential as a psychoactive substance. It has been shown to have stimulant effects, similar to amphetamines, and has been used as a substitute for other stimulants in laboratory experiments. (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Propiedades
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-15-5-3-4-14(17)11-15)10-13-6-8-16(19-2)9-7-13/h3-9,11-12,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOKSZGDZLLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)
![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203715.png)
![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)

![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
